2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]acetic acid
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Overview
Description
2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]acetic acid is a chemical compound with the molecular formula C10H14N2O3. It is characterized by the presence of a pyrazole ring and a tetrahydropyran ring, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]acetic acid typically involves the reaction of pyrazole derivatives with tetrahydropyran derivatives under specific conditions. One common method includes the use of hydrazine and dioxane as solvents, followed by heating to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the pyrazole ring, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dioxane, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]acetic acid involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazoline Derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities.
Tetrahydropyran Derivatives: Compounds with the tetrahydropyran ring are used in various chemical and biological applications.
Uniqueness
2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]acetic acid is unique due to the combination of the pyrazole and tetrahydropyran rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility in scientific research and industrial applications .
Properties
CAS No. |
1779749-92-6 |
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Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.2 |
Purity |
95 |
Origin of Product |
United States |
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